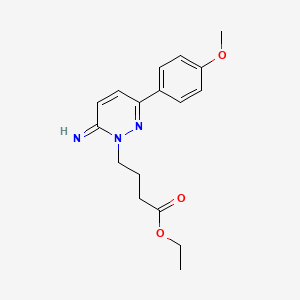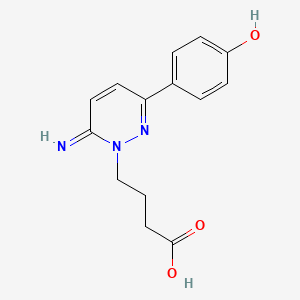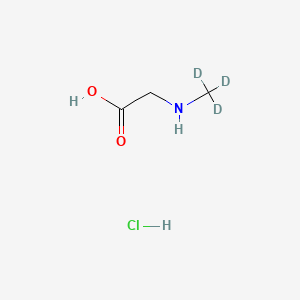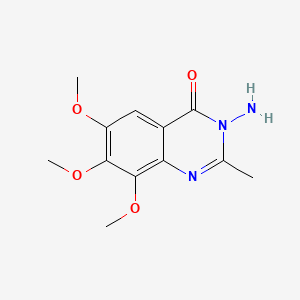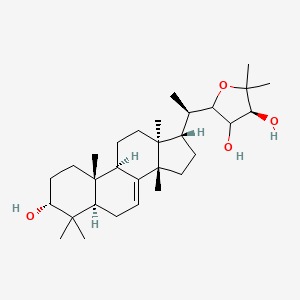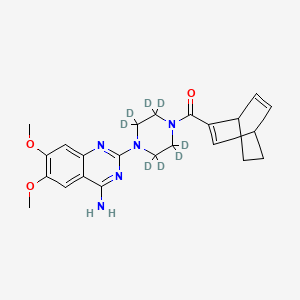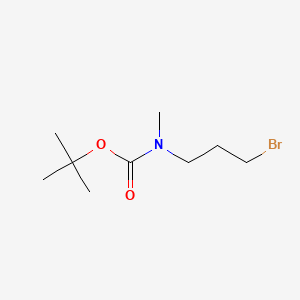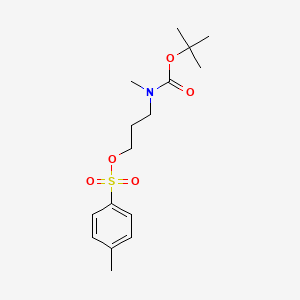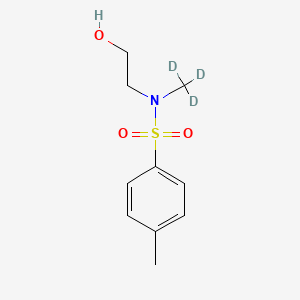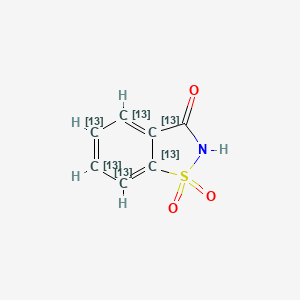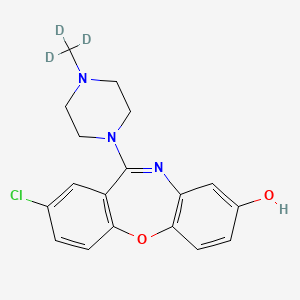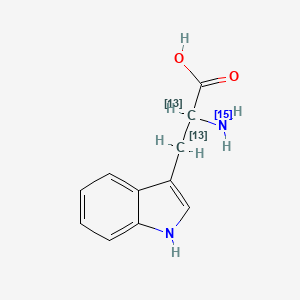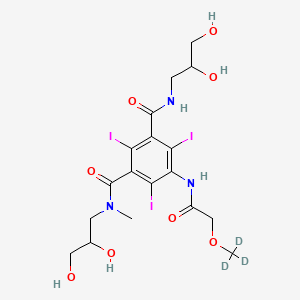
Iopromide-d3
Übersicht
Beschreibung
Iopromide-d3 is a labeled version of Iopromide . Iopromide is an iodinated contrast medium for X-ray imaging . It is a low osmolar, non-ionic contrast agent for intravascular use, meaning it is injected into blood vessels . It is marketed under the name Ultravist .
Molecular Structure Analysis
Iopromide has a molecular formula of C18H24I3N3O8 . The molecular weight is 791.112 Da and the monoisotopic mass is 790.869690 Da .Chemical Reactions Analysis
A study was found that discusses the degradation of Iopromide using sulfite activated with Mackinawite . The study found that 80% of Iopromide could be degraded in 15 minutes with 1 g L−1 FeS, 400 μmol L−1 sulfite at pH 8 . The reaction pathway involving H-abstraction and oxidative decarboxylation was proposed, based on product identification .Physical And Chemical Properties Analysis
Iopromide exhibits low osmolality and viscosity in aqueous solutions of high concentrations . It has a density of 2.2±0.1 g/cm3, a boiling point of 840.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Degradation of Iopromide
Iopromide (IOP), an iodinated X-ray contrast medium (ICM), is identified as a precursor to iodide disinfection byproducts that have high genotoxicity and cytotoxicity to mammals . ICM remains persistent through typical wastewater treatment processes and even through some hydroxyl radical-based advanced oxidation processes . In a study, mackinawite (FeS)-activated sulfite autoxidation was employed for the degradation of IOP-containing water . The experiment showed that eighty percent of IOP could be degraded in 15 min with 1 g L −1 FeS, 400 μmol L −1 sulfite at pH 8 .
Advanced Oxidation Processes
The degradation kinetics of iopromide, one of a group of iodinated X-ray contrast media (ICM), using advanced oxidation processes of ultraviolet/chlorination (UV/Cl 2) and UV/persulfate (UV/PS) oxidation were investigated . The results show that iopromide degradation fitted pseudo-first-order kinetics, and the rate constants were calculated as 2.20 (± 0.01) × 10 −1 min −1 and 6.08 (± 0.10) × 10 −2 min −1 in UV/Cl 2 and UV/PS, respectively .
Effect of Oxidant Concentrations
In the two systems, the degradation rates were positively correlated with the initial concentrations of HOCl and PS, respectively .
Effect of pH Values
In the UV/Cl 2 system, the degradation rate of iopromide reached a maximum at pH 7, while in the UV/PS system, pH had only a slight effect on the degradation rate .
Effect of Chloride and Bromide Concentrations
Chloride in water had a negligible effect on iopromide degradation, whereas bromide inhibited iopromide degradation in the UV/Cl 2 system .
Disinfection By-Product Formation
One carbonated and three nitrogenated disinfection by-products (C-DBP (chloroform) and N-DBPs (dichloroacetonitrile, trichloronitromethane, and trichloroacetone)) were detected at relatively high levels, along with three emerging iodinated DBPs (dichloroiodomethane, monochlorodiiodomethane, and triiodomethane) .
Wirkmechanismus
Target of Action
Iopromide-d3, a deuterium-labeled variant of Iopromide , is primarily used as a contrast agent in various types of imaging tests such as angiography and contrast computed tomography (CT) imaging tests . The primary target of Iopromide-d3 is the blood vessels in the path of the contrast agent .
Mode of Action
Iopromide-d3 functions by opacifying blood vessels in its flow path . This opacification allows for the radiographic visualization of internal structures until significant hemodilution occurs . The compound interacts with its targets, the blood vessels, and causes changes that allow these structures to be visualized more clearly in imaging tests .
Biochemical Pathways
It is known that the compound works by opacifying blood vessels, which suggests that it may interact with biochemical pathways related to blood flow and vessel permeability .
Pharmacokinetics
The pharmacokinetics of Iopromide-d3 are similar to those of Iopromide. The compound is distributed with a volume of distribution at steady state (Vdss) of 16 L . It is excreted primarily through the urine, with 97% of the drug being excreted unchanged . The time to peak intravascular contrast enhancement is between 15 to 120 seconds after bolus injection .
Result of Action
The primary result of Iopromide-d3’s action is the opacification of blood vessels, which allows for improved visualization of internal structures in imaging tests . This can aid in the diagnosis and monitoring of various medical conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIEPBNLOQYER-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675979 | |
| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iopromide-d3 | |
CAS RN |
1189947-73-6 | |
| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)
